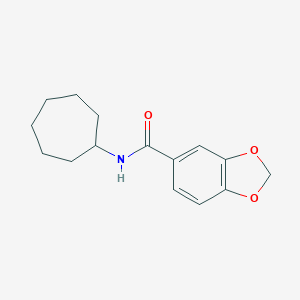
2-(3,4-dichlorophenyl)-N-(2-phenylethyl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-N-(2-phenylethyl)quinoline-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinoline core substituted with a 3,4-dichlorophenyl group and a phenethyl group, making it a molecule of interest in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-N-(2-phenylethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution with 3,4-Dichlorophenyl Group:
Attachment of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with phenethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-dichlorophenyl)-N-(2-phenylethyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl group or the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Phenethyl bromide with potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3,4-dichlorophenyl)-N-(2-phenylethyl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dichlorophenyl)-N-(2-phenylethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-dichlorophenyl)-N-(2-phenylethyl)quinoline-4-carboxamide: shares similarities with other quinoline derivatives such as chloroquine and quinine.
3,4-Dichlorophenylacetic acid: and are related compounds with similar structural motifs.
Uniqueness
- The unique combination of the quinoline core with the 3,4-dichlorophenyl and phenethyl groups gives this compound distinct chemical and biological properties.
- Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C24H18Cl2N2O |
|---|---|
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-N-(2-phenylethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18Cl2N2O/c25-20-11-10-17(14-21(20)26)23-15-19(18-8-4-5-9-22(18)28-23)24(29)27-13-12-16-6-2-1-3-7-16/h1-11,14-15H,12-13H2,(H,27,29) |
Clave InChI |
QSBHNZIUNDLTES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromophenyl)-N-(2,6-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332180.png)
![Methyl 2-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B332181.png)

![5-(4-bromophenyl)-N-cyclohexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332183.png)
![5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE](/img/structure/B332184.png)

![4-{3-bromo-4-[(2-bromobenzyl)oxy]-5-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332187.png)
![Methyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B332191.png)
![4-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332192.png)
![Diethyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B332197.png)

![ethyl 2-[2-(4-fluorophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B332200.png)
![2-(3-Chlorophenoxy)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B332201.png)
![4-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332202.png)
